molecular formula C7H8ClNO B13151469 2-(Chloromethyl)-3-methylpyridin-4-ol

2-(Chloromethyl)-3-methylpyridin-4-ol

Cat. No.: B13151469
M. Wt: 157.60 g/mol
InChI Key: GTACYOBLYZKWMZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methylpyridin-4-ol is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the 2-position, a methyl group at the 3-position, and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-methylpyridin-4-ol typically involves the chloromethylation of 3-methylpyridin-4-ol. One common method includes the reaction of 3-methylpyridin-4-ol with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 2-position. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-methylpyridin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation Reactions: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyano, and methoxy derivatives.

    Oxidation Reactions: Products include 2-(chloromethyl)-3-methylpyridin-4-one.

    Reduction Reactions: Products include 2-(chloromethyl)-3-methylpiperidin-4-ol.

Scientific Research Applications

2-(Chloromethyl)-3-methylpyridin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as antimicrobial activity.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-methylpyridin-4-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4-methylpyridin-3-ol: Similar structure but with different substitution pattern.

    2-(Chloromethyl)-3-methylpyridin-5-ol: Similar structure but with hydroxyl group at the 5-position.

    2-(Chloromethyl)-3-methylpyridin-4-one: Oxidized form of the compound.

Uniqueness

2-(Chloromethyl)-3-methylpyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloromethyl and hydroxyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

2-(chloromethyl)-3-methyl-1H-pyridin-4-one

InChI

InChI=1S/C7H8ClNO/c1-5-6(4-8)9-3-2-7(5)10/h2-3H,4H2,1H3,(H,9,10)

InChI Key

GTACYOBLYZKWMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=CC1=O)CCl

Origin of Product

United States

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